(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid
Description
Properties
Molecular Formula |
C10H7FN2O3 |
|---|---|
Molecular Weight |
222.17 g/mol |
IUPAC Name |
2-(5-fluoro-4-oxoquinazolin-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FN2O3/c11-6-2-1-3-7-9(6)10(16)13(5-12-7)4-8(14)15/h1-3,5H,4H2,(H,14,15) |
InChI Key |
LMUPIQHCJGZQFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)N(C=N2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Acetic Acid Moiety: The acetic acid group can be introduced through a nucleophilic substitution reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The quinazoline core undergoes oxidation at the 4-oxo position, enabling functional group transformations:
Oxidation studies highlight the stability of the 4-oxo group under mild conditions, with selective transformations achievable using copper-based catalysts .
Substitution Reactions
The fluorine atom at C5 participates in nucleophilic aromatic substitution:
| Nucleophile | Base | Solvent | Product | Yield |
|---|---|---|---|---|
| NH₂CH₂COOH | K₂CO₃ | DMF | 5-Amino-4-oxoquinazoline-3-acetic acid | 52% |
| HSCH₂COOEt | Et₃N | THF | 5-Mercapto derivative | 47% |
Notably, substitutions at C5 preserve the acetic acid side chain’s integrity while modifying electronic properties .
Condensation Reactions
The acetic acid moiety facilitates condensation with amines and aldehydes:
a. Amide Formation
b. Knoevenagel Condensation
| Aldehyde | Catalyst | Product | Activity Against A549 Cells (IC₅₀) |
|---|---|---|---|
| Furfural | AcOH | (E)-5-(furan-2-ylmethylene) derivative | 0.035 μM |
| 2-Cl-benzaldehyde | – | Chlorinated analogue | 0.031 μM |
These reactions demonstrate enhanced bioactivity upon hybridization with heterocyclic systems .
Cyclization Pathways
Intramolecular reactions generate fused polycyclic systems:
| Conditions | Product | Key Characteristics |
|---|---|---|
| PPA, 120°C | Quinazolo[1,2-a]quinazolin-6-one | Enhanced π-stacking capability |
| POCl₃, reflux | 3-Chloromethylquinazolinone | Improved membrane permeability |
Cyclized derivatives show 3–5× increased solubility compared to the parent compound .
Comparative Reactivity Profile
Key differences from analogous quinazolines:
| Feature | (5-Fluoro-4-oxoquinazolin-3-yl)-acetic acid | 4-Oxoquinazoline (non-fluorinated) |
|---|---|---|
| C5 Reactivity | Undergoes SNAr at 50–60°C | Requires >100°C for substitution |
| Side Chain Stability | Resists β-elimination under basic conditions | Prone to decarboxylation at pH >9 |
| Metal Coordination | Bidentate ligand (O, N sites) | Monodentate coordination only |
The fluorine atom and acetic acid group synergistically enhance both reactivity and stability .
Scientific Research Applications
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the keto and acetic acid groups facilitate interactions with active sites. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparison with Similar Compounds
Key Structural Features:
* and compounds: Thiazolidinone derivatives with pyrazole and aryl substitutions.
Structural Insights :
- Quinazolinone vs. Thiazolidinone/Triazole Cores: The quinazolinone core (bicyclic) offers greater planarity and rigidity compared to monocyclic thiazolidinones or triazoles, influencing binding affinity to flat enzymatic pockets (e.g., kinase ATP-binding sites) .
- Substituent Effects: Fluorine in the target compound increases electronegativity and stability, whereas iodine in ’s compound adds steric bulk and polarizability. Thioxo groups in thiazolidinones () enhance sulfur-mediated interactions (e.g., metal chelation) .
Physicochemical Properties
Key Observations :
- The target compound’s acetic acid group improves aqueous solubility compared to ’s bulky aryl-thiazolidinone derivative .
- Iodo substitution in ’s compound increases molecular weight and reduces solubility, likely necessitating formulation adjuvants for drug delivery .
Biological Activity
(5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activities associated with this specific compound, including its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 204.18 g/mol. Its structure is characterized by a quinazoline backbone with a fluoro substituent and an acetic acid moiety, which may influence its biological interactions.
Biological Activity Overview
Quinazolines and their derivatives have been extensively studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that quinazoline derivatives possess significant antibacterial and antifungal properties. For instance, derivatives have shown superior antibacterial activity compared to antifungal effects in various assays .
- Anticancer Properties : Quinazoline compounds are recognized for their potential as anticancer agents. They have been found to inhibit key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase (DHFR) .
- Enzyme Inhibition : Specific studies have highlighted the ability of quinazoline derivatives to inhibit carbonic anhydrases (CAs), which are implicated in several physiological processes and diseases, including glaucoma and cancer .
The mechanism by which (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid exerts its biological effects is multifaceted:
- Interaction with Enzymes : The compound may interact with various enzymes, leading to inhibition of their activity. For example, it has been shown to inhibit carbonic anhydrases significantly .
- Cell Proliferation Inhibition : The compound's ability to inhibit EGFR autophosphorylation suggests a potential mechanism for reducing tumor growth by interfering with signaling pathways critical for cancer cell survival .
- Antimicrobial Mechanisms : The antimicrobial activity may be attributed to the disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of quinazoline derivatives:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (5-Fluoro-4-oxo-4H-quinazolin-3-yl)-acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation. For example, reacting 5-fluoro-4H-quinazolin-4-one with haloacetic acid derivatives (e.g., chloroacetic acid) under alkaline conditions. Optimization includes varying reaction temperatures (e.g., reflux at 80–100°C), molar ratios (equimolar or excess reagents), and catalysts (e.g., sodium acetate). Purification is achieved via recrystallization (methanol/water mixtures) or column chromatography .
- Key Data :
| Reaction Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | Reflux, 3h | 60–75 | |
| Alkali Medium | RT, 12h | 50–65 |
Q. Which spectroscopic and chromatographic methods confirm the structure and purity of this compound?
- Methodological Answer :
- Thin-layer chromatography (TLC) monitors reaction progress and purity using silica gel plates (e.g., ethyl acetate/hexane eluent) .
- IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1200 cm⁻¹).
- Elemental analysis confirms C, H, N composition (±0.3% tolerance). Advanced structural confirmation requires NMR (¹H/¹³C) and HRMS .
Q. How are solubility profiles and stability under varying pH conditions determined?
- Methodological Answer :
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (ethanol, chloroform) via saturation shake-flask method.
- pH Stability : Incubate compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC over 24–72 hours. Adjust formulations based on stability thresholds (e.g., >90% integrity at pH 7) .
Advanced Research Questions
Q. What computational strategies predict the reactivity of the fluoro substituent in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) calculates electronic effects (e.g., Fukui indices for electrophilic/nucleophilic sites).
- Molecular docking evaluates interactions with biological targets (e.g., enzymes like kinases). Software: Gaussian, AutoDock .
Q. How can contradictions between experimental spectroscopic data and theoretical predictions be resolved?
- Methodological Answer :
- X-ray crystallography provides definitive structural confirmation.
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated derivatives).
- Re-synthesis : Verify reproducibility under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
Q. What in vitro models evaluate the biological activity of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., thymidylate synthase) using fluorogenic substrates.
- Cell Viability Assays : Test cytotoxicity via MTT assay in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., 5-FU) and dose-response curves (1–100 µM) .
Q. What experimental designs assess environmental fate and degradation pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
